molecular formula C14H10FN3O4 B7830539 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid

Cat. No.: B7830539
M. Wt: 303.24 g/mol
InChI Key: PNQTZRNOQMCMBQ-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxo group, and a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid typically involves multiple steps, starting with the formation of the isoxazolo[5,4-d]pyrimidin-5(4H)-one core. This can be achieved through cyclization reactions involving appropriate precursors such as 4-fluorobenzaldehyde and urea derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the oxo group or other parts of the molecule.

  • Substitution: : Substitution reactions can introduce new substituents at different positions on the pyrimidinone ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include fluorinated phenols, reduced pyrimidinones, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorophenyl group can enhance the compound's binding affinity and selectivity.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used to create new therapeutic agents with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to modulation of biological pathways. The oxo group and pyrimidinone ring can participate in hydrogen bonding and other interactions, further influencing the compound's activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)propionic acid: : This compound shares the fluorophenyl group but lacks the pyrimidinone ring.

  • 4-Fluorocinnamic acid: : Similar in structure but with a different core and functional groups.

Uniqueness

3-[3-(4-fluorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]propanoic acid is unique due to its combination of the fluorophenyl group, oxo group, and pyrimidinone ring. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c15-9-3-1-8(2-4-9)12-11-13(22-17-12)16-7-18(14(11)21)6-5-10(19)20/h1-4,7H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQTZRNOQMCMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C(=O)N(C=N3)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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